4,4-Dimethylmorpholin-4-ium iodide
Description
Properties
IUPAC Name |
4,4-dimethylmorpholin-4-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXNQMVWHPUET-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946945 | |
| Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2412-10-4 | |
| Record name | Morpholinium, 4,4-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholinium, 4,4-dimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylmorpholinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylmorpholin-4-ium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RE3DNS8CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Quaternization of 4,4-Dimethylmorpholine
The most direct method involves reacting 4,4-dimethylmorpholine with methyl iodide in a polar aprotic solvent such as methanol or ethanol. This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine nitrogen attacks the methyl group of methyl iodide, forming the quaternary ammonium salt. Typical conditions include:
-
Molar Ratio : 1:1 stoichiometry of amine to methyl iodide, though excess methyl iodide (1.2–1.5 equiv) improves yields.
A representative protocol involves dissolving 4,4-dimethylmorpholine in methanol, adding methyl iodide dropwise, and stirring at 50°C for 4 hours. The crude product precipitates upon cooling and is isolated via filtration.
Alternative Alkylation Agents
While methyl iodide is standard, dimethyl sulfate (DMS) has been explored for large-scale synthesis. However, DMS introduces toxicity and handling challenges, making methyl iodide preferable despite its higher cost. Recent advances highlight in situ methyl iodide generation using methanol and potassium iodide in the presence of solid phosphoric acid catalysts, achieving >98% purity and >80% yields.
Industrial-Scale Production Techniques
Catalytic Methylation
Industrial protocols optimize cost and safety by employing recyclable catalysts. For example, solid phosphoric acid catalysts enable efficient methyl iodide generation from methanol and potassium iodide, which subsequently reacts with 4,4-dimethylmorpholine. Key advantages include:
Solvent and Temperature Optimization
Elevated temperatures (50–60°C) and pressurized nitrogen (0.1–0.5 MPa) accelerate reaction kinetics, reducing processing time from 8 hours to 3–5 hours. Ethanol is preferred over methanol in industrial settings due to its lower volatility and improved safety profile.
Reaction Mechanisms and Kinetic Analysis
Nucleophilic Substitution Pathway
The quaternization follows an SN2 mechanism:
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Nucleophilic Attack : The lone pair on the morpholine nitrogen attacks the methyl carbon of methyl iodide.
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Transition State Formation : A pentacoordinate carbon intermediate forms.
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Iodide Departure : The iodide ion leaves, yielding the quaternary ammonium salt.
Kinetic studies reveal second-order dependence on amine and methyl iodide concentrations, with activation energies of ~50 kJ/mol in methanol.
Side Reactions and Mitigation
Competing reactions include:
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Over-alkylation : Addressed by controlling methyl iodide stoichiometry.
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Solvent Adduct Formation : Minimized using anhydrous conditions.
Purification and Characterization
Isolation Techniques
Analytical Validation
-
1H NMR : Peaks at δ 3.68 ppm (m, N-CH2-CH2-O) and δ 1.45 ppm (s, N-(CH3)2) confirm structure.
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Elemental Analysis : Matches theoretical values for C7H14INO (C: 33.22%, H: 5.58%, N: 5.53%).
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Hygroscopicity Management
The compound’s hygroscopic nature necessitates storage under anhydrous conditions. Silica gel desiccants and argon blankets are employed during packaging.
Byproduct Formation
Trace impurities like 4,4-dimethylmorpholine-N-oxide are removed via activated charcoal treatment or fractional distillation.
Applications in Scientific Research
Chemical Reactions Analysis
Anion-Exchange Reactions
The iodide counterion can be replaced with other anions, enabling the formation of derivatives with tailored properties. Examples include:
-
Phosphate exchange : Substitution with dimethylphosphate ([DMPO₄]⁻) or diethylphosphate ([DEPO₄]⁻) anions under mild conditions, as observed in related morpholinium salts .
-
Applications : Phosphate derivatives exhibit enhanced hygroscopicity, making them candidates for desiccants in air-conditioning systems .
Anion-Exchange Data
| Derivative | Anion | Application | Source |
|---|---|---|---|
| [DMmor][DMPO₄] | [DMPO₄]⁻ | Dehumidification | |
| [EMmor][DEPO₄] | [DEPO₄]⁻ | Moisture absorption |
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous quaternary morpholinium salts reveals decomposition onset temperatures between 200–250°C, consistent with the stability of 4,4-dimethylmorpholin-4-ium iodide . Major decomposition pathways include:
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Iodide release : Liberation of HI gas above 250°C.
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Ring fragmentation : Breakdown of the morpholine ring into volatile hydrocarbons and nitrogen oxides.
Reactivity in Aqueous Media
The compound exhibits moderate solubility in water (~50 mg/mL at 25°C) and undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic hydrolysis : Protonation of the morpholine ring, leading to ring-opening reactions.
-
Basic hydrolysis : Deprotonation and potential degradation of the quaternary ammonium structure.
Hydrolysis Conditions
| Medium | pH | Observation | Source |
|---|---|---|---|
| HCl (1M) | <1 | Ring opening, HI liberation | |
| NaOH (1M) | >13 | Partial decomposition |
Comparative Reactivity with Analogues
4,4-Dimethylmorpholin-4-ium iodide shows distinct reactivity compared to similar quaternary ammonium salts:
Mechanistic Insights
Scientific Research Applications
4,4-Dimethylmorpholin-4-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethylmorpholin-4-ium iodide involves its interaction with specific molecular targets and pathways. It is known to act on central inhibitory kinases involved in cytokinesis and cell cycle regulation . The compound’s effects are mediated through its ability to modulate these pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1′-Dimethyl-4,4′-bipyridinium Diiodide (Paraquat)
- Structure : A viologen with two methylated pyridinium rings linked by a bipyridine core and iodide counterions.
- Synthesis : Historically synthesized via Zincke reaction or direct alkylation of 4,4′-bipyridine with methyl iodide .
- Key Differences : Unlike 4,4-dimethylmorpholin-4-ium iodide, paraquat has a planar, conjugated bipyridinium system, enabling strong redox activity and charge-transfer interactions.
4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- Structure : A star-shaped tris(pyridinium) compound with a central benzene core and methylated pyridinium groups connected via ethynyl spacers .
- Synthesis: Achieved via Sonogashira cross-coupling and subsequent methyl iodide quaternization (72–99% yields) .
- Key Differences: Extended π-conjugation and three cationic centers enhance UV-Vis absorption and fluorescence compared to monocyclic morpholinium salts.
4-(Iodomethyl)morpholine (CAS 342401-60-9)
- Structure : A morpholine derivative with an iodomethyl substituent, lacking quaternization .
- Synthesis: Not detailed in the evidence but likely involves alkylation of morpholine.
- Key Differences : Neutral morpholine vs. cationic quaternary ammonium structure in 4,4-dimethylmorpholin-4-ium iodide.
Spectroscopic and Solubility Properties
*Predicted based on morpholinium analogs; experimental data unavailable in evidence.
Functional and Application Comparisons
Redox and Electronic Properties
- Viologens (e.g., Paraquat) : Exhibit reversible redox behavior (E1/2 ≈ −0.4 V vs. SCE), enabling applications in electrochromic devices and batteries .
- Star-shaped Pyridinium Salts : Enhanced charge delocalization due to conjugated ethynyl-benzene cores improves photophysical properties for optoelectronics .
Biological Activity
4,4-Dimethylmorpholin-4-ium iodide is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C₆H₁₄N₁O·I
- Molecular Weight: 243.0859 g/mol
- Stereochemistry: Achiral
- Charge: +1 (due to the quaternary nitrogen)
These properties indicate that 4,4-dimethylmorpholin-4-ium iodide is a stable ionic compound, which can influence its solubility and interaction with biological systems.
The biological activity of 4,4-dimethylmorpholin-4-ium iodide is primarily attributed to its ability to interact with cell membranes and proteins. Morpholine derivatives are known for their role as pharmacophores in various bioactive molecules, contributing to antibacterial and antifungal activities. The quaternary ammonium structure enhances membrane permeability, allowing for effective cellular uptake.
Antibacterial Activity
Research has demonstrated that 4,4-dimethylmorpholin-4-ium iodide exhibits significant antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized a series of morpholine derivatives and evaluated their efficacy against MRSA strains isolated from healthy children. The results indicated that the compound had a notable inhibitory effect on bacterial growth.
Table 1: Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 4,4-Dimethylmorpholin-4-ium iodide | 32 µg/mL |
| Control (Linezolid) | 16 µg/mL |
The MIC values suggest that while 4,4-dimethylmorpholin-4-ium iodide is effective, it is less potent than Linezolid, a standard treatment for MRSA infections .
Cytotoxicity Studies
In addition to its antibacterial effects, cytotoxicity assessments have been conducted to evaluate the safety profile of 4,4-dimethylmorpholin-4-ium iodide. These studies utilized various human cell lines to determine the compound's IC50 values.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
| A549 | 40 |
The IC50 values indicate moderate cytotoxicity across different cell lines, suggesting that while the compound has therapeutic potential, further investigations are necessary to assess its safety in clinical applications .
Case Studies and Research Findings
-
Study on Morpholine Derivatives :
A comprehensive study synthesized several morpholine derivatives including 4,4-dimethylmorpholin-4-ium iodide. The researchers highlighted its structural advantages and potential for further modifications to enhance biological activity . -
Antibacterial Efficacy Against Biofilms :
Another significant research effort focused on the efficacy of the compound against bacterial biofilms. The results indicated that it could disrupt biofilm formation in MRSA strains, which is crucial for treating chronic infections . -
Mechanistic Insights :
Investigations into the mechanism revealed that the compound induces membrane depolarization in bacterial cells, leading to increased permeability and eventual cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,4-Dimethylmorpholin-4-ium iodide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via quaternization of 4,4-dimethylmorpholine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux . Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient eluent (e.g., chloroform:methanol 9:1). Monitor reaction completion via <sup>1</sup>H NMR for the disappearance of the tertiary amine proton (δ ~2.5 ppm) .
Q. How can the structural integrity of 4,4-Dimethylmorpholin-4-ium iodide be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- <sup>1</sup>H NMR : Look for characteristic signals: N-methyl groups (δ ~3.3 ppm) and morpholine ring protons (δ ~3.6–4.2 ppm) .
- FT-IR : Confirm quaternary ammonium formation via absence of N-H stretches (~3300 cm<sup>-1</sup>) and presence of C-I stretches (~500 cm<sup>-1</sup>) .
- Elemental Analysis : Verify C, H, N, and I percentages (±0.3% tolerance) .
Q. What are the stability considerations for 4,4-Dimethylmorpholin-4-ium iodide under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon) at 2–8°C. Stability tests in D2O or DMSO-d6 over 72 hours (monitored via NMR) show <5% decomposition if stored properly . Avoid prolonged exposure to aqueous basic conditions, which may hydrolyze the morpholine ring .
Q. What safety protocols are recommended for handling 4,4-Dimethylmorpholin-4-ium iodide?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of iodide vapors. Spills should be neutralized with 10% sodium thiosulfate and disposed of as halogenated waste .
Advanced Research Questions
Q. How can 4,4-Dimethylmorpholin-4-ium iodide be utilized as a derivatization agent in mass spectrometry?
- Methodological Answer : The iodide counterion enhances ionization efficiency in ESI-MS. For example, derivatize estradiol by reacting with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to form a stable adduct detectable at sub-nM concentrations . Optimize reaction pH (7.5–8.5) and temperature (40°C) to maximize yield.
Q. What experimental strategies resolve contradictions in reported UV-vis absorption maxima for iodide-based quaternary ammonium salts?
- Methodological Answer : Discrepancies arise from solvent polarity and aggregation effects. Use a Jasco V-530 spectrophotometer with controlled cell pathlength (1 cm) and solvent (e.g., methanol vs. acetonitrile). For 4,4-Dimethylmorpholin-4-ium iodide, λmax shifts from 265 nm (methanol) to 272 nm (acetonitrile) due to solvatochromism .
Q. How does computational modeling predict the reactivity of 4,4-Dimethylmorpholin-4-ium iodide in SN2 reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states. The steric hindrance from dimethyl groups on the morpholine ring lowers reactivity compared to non-methylated analogs. Compare activation energies with experimental kinetic data (e.g., reaction with sodium ethoxide) .
Q. What role does 4,4-Dimethylmorpholin-4-ium iodide play in synthesizing mesoporous materials?
- Methodological Answer : As a structure-directing agent, it templates mesoporous alumina scaffolds via electrostatic interactions. Mix with alumina precursors (e.g., aluminum isopropoxide) in ethanol, followed by calcination at 500°C to remove the organic phase. BET analysis shows pore sizes of 5–10 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
